![molecular formula C19H21N3OS2 B5628597 N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5628597.png)
N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide often involves the formation of thiazole and pyridine rings, which are crucial for their biological activity. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This method demonstrates the complex synthesis strategies involved in constructing the thiazole core, a common structural feature in these types of compounds.
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as the stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, have been conducted using NMR spectroscopy. Demir-Ordu et al. (2015) utilized 1D and 2D NMR techniques to assign configurations of stereogenic centers, showcasing the importance of stereochemistry in the biological activity of these molecules (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).
properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-2-propyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-3-6-18-21-17(13-24-18)19(23)22(11-15-7-4-5-10-20-15)12-16-9-8-14(2)25-16/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSQTCNCLIONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N(CC2=CC=CC=N2)CC3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide |
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